2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-ol
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Overview
Description
2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with three methyl groups and an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-ol typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring with the desired methyl substitutions. This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Ethan-1-ol Side Chain Addition: The final step involves the addition of the ethan-1-ol side chain, which can be accomplished through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-ol undergoes several types of chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles such as sodium hydride.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity . The cyclopentene ring and methyl groups contribute to its overall hydrophobicity and influence its binding affinity to different molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
2-[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]ethan-1-ol is unique due to its specific combination of a cyclopentene ring with three methyl groups and an ethan-1-ol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61664-84-4 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]ethanol |
InChI |
InChI=1S/C10H18O/c1-8-6-9(4-5-11)10(2,3)7-8/h7,9,11H,4-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
PILKKVFRRXUBOT-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC([C@H](C1)CCO)(C)C |
Canonical SMILES |
CC1=CC(C(C1)CCO)(C)C |
Origin of Product |
United States |
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